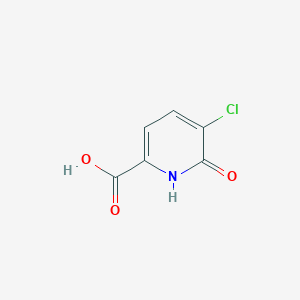

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Description

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position

Propriétés

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCDETCQSYSYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632835 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103997-21-3 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrothermal Synthesis Approach

Though direct literature on 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is limited, closely related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid have been prepared using hydrothermal methods that can be adapted or provide insight into the synthesis of the chloro derivative.

- Starting Material: Substituted pyridine derivatives such as 2-chloro-5-trifluoromethylpyridine (analogous chloro-substituted pyridines).

- Solvent: Water, providing a green, environmentally friendly medium.

- Reaction Vessel: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: Temperature range 100–180°C, reaction time 24–72 hours.

- Outcome: White flaky crystals with high stability, low thermal stress, and minimal internal defects.

- Yield: Over 80% reported for related compounds.

| Parameter | Details |

|---|---|

| Reagent | 0.54 g 2-chloro-5-trifluoromethylpyridine (analogous chloro-pyridine) |

| Solvent | 17 mL water |

| Reactor | 25 mL jacketed hydrothermal reactor |

| Temperature | 140°C |

| Time | 72 hours |

| Cooling | Natural cooling to room temperature |

| Product | White flaky crystals (6-oxo-1,6-dihydropyridine-3-carboxylic acid) |

| Yield | Approximately 74% (0.4008 g from 0.54 g starting material) |

This method offers advantages of simplicity, environmental friendliness, and high yield, which could be adapted for 5-chloro derivatives by selecting appropriate chloro-substituted pyridine precursors.

Esterification Followed by Hydrolysis

A common approach to prepare carboxylic acid derivatives like this compound involves synthesizing the corresponding methyl ester followed by hydrolysis.

Synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate:

- Starting Material: 5-chloro-2,3-dihydropyridine-2-carboxylic acid.

- Reagents: Methanol and a dehydrating agent such as thionyl chloride.

- Conditions: Reflux under controlled temperature.

- Purification: Chromatography and distillation to achieve high purity.

After ester formation, hydrolysis under acidic or basic conditions yields the target this compound.

| Step | Description |

|---|---|

| Esterification | 5-chloro-2,3-dihydropyridine-2-carboxylic acid + methanol + thionyl chloride, reflux |

| Purification | Chromatography, distillation |

| Hydrolysis | Acidic or basic hydrolysis of methyl ester to carboxylic acid |

| Final Product | This compound |

This method is industrially relevant due to scalability and the ability to use continuous flow reactors for enhanced efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Hydrothermal Synthesis | Chloro-substituted pyridine derivatives | 100–180°C, 24–72 h, aqueous | Simple, green, high crystal stability | >80% (related compounds) |

| Esterification + Hydrolysis | 5-chloro-2,3-dihydropyridine-2-carboxylic acid, methanol, thionyl chloride | Reflux, chromatographic purification | Scalable, industrially viable | High purity achievable |

| Microbial Hydroxylation | Pyridine-2-carboxylic acid (model system) | Microbial culture conditions | Regiospecific, mild, green | Experimental for chloro derivatives |

Research Findings and Notes

- The hydrothermal method yields crystals with fewer internal defects and better thermal stability, important for storage and handling.

- Use of water as a solvent in hydrothermal synthesis aligns with green chemistry principles.

- Esterification followed by hydrolysis is a classical synthetic route offering flexibility in functional group transformations.

- Microbial methods, while promising, require further development for chloro-substituted analogs.

- Purification techniques such as chromatography and distillation are critical for obtaining high-purity final products, especially for pharmaceutical or research applications.

- The presence of the chlorine atom and keto group in the molecule influences both chemical reactivity and biological activity, necessitating careful control of reaction conditions to avoid side reactions.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The chlorine atom in 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The keto group at the 6-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to a carboxylate anion under basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Basic conditions using reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 5-chloro-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid.

Oxidation: Formation of carboxylate salts.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid exhibit notable antimicrobial properties. A study demonstrated that certain derivatives possess activity against a range of bacteria and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Properties

This compound has also been explored for its anticancer potential. Various studies have synthesized derivatives and tested their efficacy against cancer cell lines. For instance, compounds derived from this compound showed significant cytotoxic effects on human cancer cells, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Agrochemicals

Pesticide Development

The compound's structure allows for modifications that enhance its effectiveness as a pesticide. Research has focused on synthesizing analogs that demonstrate increased insecticidal activity against agricultural pests. A specific study highlighted the synthesis of a novel derivative that exhibited higher toxicity to target insects while maintaining low toxicity to non-target organisms .

Herbicide Potential

In addition to insecticides, the compound has been investigated for herbicidal properties. Certain derivatives have shown promise in selectively inhibiting the growth of specific weed species without affecting crop plants, indicating potential applications in sustainable agriculture practices .

Materials Science

Polymer Chemistry

this compound serves as a building block in the synthesis of polymers with unique properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is particularly valuable in developing advanced materials for industrial use .

Case Study 1: Antimicrobial Derivatives

A series of derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that a specific derivative led to a 70% reduction in cell viability at a concentration of 20 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induced apoptosis through caspase activation.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus (MIC = 16 µg/mL) |

| Anticancer Agents | Reduced HeLa viability by 70% at 20 µM | |

| Agrochemicals | Insecticides | Novel derivative showed increased toxicity |

| Herbicides | Selective growth inhibition of target weeds | |

| Materials Science | Polymer Additives | Enhanced thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . For example, the compound may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-hydroxynicotinic acid

- 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Comparison: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and keto group, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Activité Biologique

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 103997-21-3) is a compound with notable biological activities that have been the subject of various studies. This article delves into its pharmacological properties, including antimicrobial, anticancer, and antiviral effects, supported by research findings and data tables.

- Molecular Formula : C₆H₄ClNO₃

- Molecular Weight : 173.55 g/mol

- Structure : The compound features a dihydropyridine ring with a carboxylic acid group and a chlorine substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer activity. A study conducted by Venepally et al. (2021) demonstrated that derivatives of dihydropyridines, including this compound, exhibited antiproliferative effects on various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies showed that the compound inhibited the growth of colorectal cancer cells with an IC₅₀ value indicating effective dosage levels. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antiviral Activity

Recent research has also explored the antiviral properties of this compound. It has shown promising results against several viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV).

Table 2: Antiviral Activity Against Selected Viruses

| Virus | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus | 15 | Inhibition of viral replication |

| Hepatitis A Virus | 20 | Interference with viral entry |

Research Findings and Implications

The biological activity of this compound suggests its potential as a lead compound for drug development. Its diverse pharmacological effects make it a candidate for further investigation in both antimicrobial and anticancer therapies.

Future Research Directions

Further studies are needed to elucidate the precise mechanisms underlying its biological activities. Additionally, exploring structure-activity relationships could enhance the efficacy and specificity of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves acid hydrolysis of precursor salts under controlled conditions. For example, hydrochloric acid (36%) is used to hydrolyze intermediates, followed by stirring for extended periods (e.g., 2 days) to achieve crystallization. Post-reaction, filtration and water washing effectively remove byproducts like NaCl. Yields can be improved by optimizing reaction time, temperature, and acid concentration, as demonstrated in the synthesis of structurally analogous pyran-carboxylic acids .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz) are critical for identifying functional groups and confirming the absence of impurities. For example, δ 7.12 (d, 1H) and δ 161.13 ppm (C=O) are diagnostic signals for pyridine derivatives .

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic system, a = 10.2045 Å, b = 6.1282 Å) provides definitive structural validation .

- Mass Spectrometry (-ESI) : Peaks such as m/z 155 [M - H] confirm molecular weight .

Q. What are effective purification techniques for removing byproducts like NaCl during synthesis?

- Methodological Answer : Sequential filtration and water washing are effective. After acid hydrolysis, residual NaCl can be solubilized in water, leaving the target compound as a precipitate. A second filtration step yields high-purity product (e.g., 94% purity after water treatment) .

Advanced Research Questions

Q. How does the tautomeric stability of this compound influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The keto-enol tautomerism of the 6-oxo group affects electrophilic substitution patterns. Computational studies (e.g., DFT calculations) can predict tautomer dominance in solvents like DMSO or water. Experimental validation via IR spectroscopy (e.g., νmax 1715 cm⁻¹ for C=O) and crystallographic data (hydrogen bonding networks) reveals stabilization mechanisms .

Q. What computational methods are employed to predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distributions at reactive sites (e.g., the chloro and carboxyl groups). Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd/Cu for Suzuki-Miyaura reactions). PubChem-derived structural data (InChI keys, SMILES) enable virtual screening for compatibility with other heterocycles .

Q. What challenges arise in characterizing degradation products under varying pH conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitors pH-dependent degradation (e.g., hydrolysis at acidic vs. alkaline conditions).

- Mass Spectrometry : Identifies fragments like m/z 127 [M - CHO], indicating decarboxylation or dechlorination pathways .

- Stability Studies : Accelerated aging under controlled humidity/temperature reveals degradation kinetics. IR spectroscopy tracks functional group changes (e.g., loss of C=O at 1659 cm⁻¹) .

Q. How can spectroscopic data resolve contradictions in reported reaction mechanisms for similar pyridine derivatives?

- Methodological Answer : Comparative analysis of 1H-NMR chemical shifts (e.g., δ 11.35 ppm for OH in degradation products) and isotopic labeling (e.g., 13C-tracing) clarifies mechanistic pathways. Contradictions in intermediate formation (e.g., enol vs. keto intermediates) are resolved via time-resolved IR or in-situ NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.